molecular formula C7H6ClF3N2 B14837568 [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine

[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine

Katalognummer: B14837568
Molekulargewicht: 210.58 g/mol
InChI-Schlüssel: DSBMWMZLTMSXTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine: is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chloro group at the 5th position and a trifluoromethyl group at the 6th position of the pyridine ring, with a methylamine group attached to the 2nd position. The unique combination of these functional groups imparts distinctive chemical properties to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with methylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: The compound is used in biological research to study the effects of trifluoromethyl and chloro groups on biological systems. It can serve as a probe to investigate enzyme interactions and metabolic pathways .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used as a precursor for the development of new drugs targeting specific diseases .

Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its unique properties make it suitable for various applications in these fields .

Wirkmechanismus

The mechanism of action of [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and chloro groups can influence the compound’s binding affinity to enzymes and receptors, affecting their activity. The methylamine group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of both the chloro and trifluoromethyl groups, along with the methylamine group, makes [5-Chloro-6-(trifluoromethyl)pyridin-2-YL]methylamine unique. This combination imparts distinctive chemical properties, such as increased stability and reactivity, making it valuable for specific applications .

Eigenschaften

Molekularformel

C7H6ClF3N2

Molekulargewicht

210.58 g/mol

IUPAC-Name

[5-chloro-6-(trifluoromethyl)pyridin-2-yl]methanamine

InChI

InChI=1S/C7H6ClF3N2/c8-5-2-1-4(3-12)13-6(5)7(9,10)11/h1-2H,3,12H2

InChI-Schlüssel

DSBMWMZLTMSXTQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1CN)C(F)(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.